BenchChemオンラインストアへようこそ!

15-keto-PGF2alpha

Receptor pharmacology Binding assays Prostaglandin signaling

15-keto-Prostaglandin F2α (15-keto-PGF2α) is the primary metabolite of PGF2α formed by the enzymatic action of 15-hydroxy prostaglandin dehydrogenase (15-PGDH). This structural modification introduces a keto group at the C15 position, which significantly alters the molecule's biological activity and stability profile compared to its parent compound.

Molecular Formula C20H32O5
Molecular Weight 352.5 g/mol
CAS No. 35850-13-6
Cat. No. B031661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name15-keto-PGF2alpha
CAS35850-13-6
Synonyms15-keto-PGF2alpha
15-keto-prostaglandin F2 alpha
15-ketoprostaglandin F2alpha
Molecular FormulaC20H32O5
Molecular Weight352.5 g/mol
Structural Identifiers
SMILESCCCCCC(=O)C=CC1C(CC(C1CC=CCCCC(=O)O)O)O
InChIInChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,16-19,22-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t16-,17-,18+,19-/m1/s1
InChIKeyLOLJEILMPWPILA-AMFHKTBMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A solution in methyl acetate

Structure & Identifiers


Interactive Chemical Structure Model





15-keto-PGF2α (CAS 35850-13-6) Procurement Guide: PGF2α Metabolite for Receptor Binding, Bioanalytical & Disease Biomarker Research


15-keto-Prostaglandin F2α (15-keto-PGF2α) is the primary metabolite of PGF2α formed by the enzymatic action of 15-hydroxy prostaglandin dehydrogenase (15-PGDH) [1]. This structural modification introduces a keto group at the C15 position, which significantly alters the molecule's biological activity and stability profile compared to its parent compound [2]. As a prostaglandin Fα analog, it retains some residual activity at the FP receptor but exhibits markedly reduced potency, making it a critical tool for differentiating the effects of active PGF2α from its metabolic byproducts in pharmacological assays [3]. The compound is widely utilized as a biomarker for cyclooxygenase (COX) activity and PGF2α biosynthesis in various physiological and pathological contexts, including inflammation, cardiovascular disease, and reproductive biology [4].

Why 15-keto-PGF2α Cannot Be Substituted by PGF2α or Other Prostaglandin Metabolites in Assays


Substitution of 15-keto-PGF2α with its parent PGF2α or the downstream metabolite 13,14-dihydro-15-keto-PGF2α is scientifically invalid due to fundamental differences in receptor affinity, functional potency, and metabolic stability. 15-keto-PGF2α exhibits 100-fold lower affinity for the FP receptor compared to PGF2α [1], and a 10-fold reduction in intraocular pressure-lowering activity [2]. Furthermore, its immunoreactivity profile is distinct; antibodies raised against 15-keto-PGF2α recognize both the C15-keto group and the 13,14-double bond equally, whereas antibodies against 13,14-dihydro-15-keto-PGF2α show different epitope dominance [3]. These quantifiable differences directly impact experimental outcomes in receptor binding assays, functional pharmacological studies, and immunoassay-based biomarker quantification, where cross-reactivity and assay specificity are paramount.

15-keto-PGF2α Evidence Guide: Quantitative Differentiation from PGF2α and Related Metabolites


FP Receptor Binding Affinity: 100-fold Reduction Compared to PGF2α

In a competitive binding assay using [³H]PGF2α on bovine corpus luteum cell membranes, 15-keto-PGF2α demonstrated approximately 100-fold lower affinity for the FP receptor than the parent ligand PGF2α. The study reported complete inhibition of [³H]PGF2α binding at 10⁻⁶ M PGF2α, while the metabolites 15-keto-PGF2α and 13,14-dihydro-15-keto-PGF2α exhibited markedly reduced competitive binding efficacy [1].

Receptor pharmacology Binding assays Prostaglandin signaling

Intraocular Pressure-Lowering Activity: 10-fold Less Potent than PGF2α

In a rabbit model of intraocular pressure (IOP), 15-keto-PGF2α produced significant, dose-dependent decreases in IOP at 0.1% and 1% topical doses. However, responses of a similar magnitude were achieved with 0.01% and 0.1% PGF2α, indicating a precise 10-fold difference in potency between the parent prostanoid and its 15-keto metabolite [1]. Furthermore, the IOP-lowering effect duration was shorter for the metabolite compared to PGF2α [1].

Ocular pharmacology Glaucoma research Prostanoid bioactivity

Metabolic Stability Advantage: Longer In Vivo Half-Life Enables Systemic Biomarker Utility

Primary prostaglandins like PGF2α are chemically unstable and rapidly metabolized in vivo, limiting their utility as systemic biomarkers. In contrast, 15-keto-PGF2α and its downstream metabolite 13,14-dihydro-15-keto-PGF2α exhibit increased stability in circulation [1]. Specifically, 13,14-dihydro-15-keto-PGF2α is described as a 'stable product of degradation' reliably measurable by radioimmunoassay in human serum [2]. While 15-keto-PGF2α itself is an intermediate metabolite, its stability advantage over PGF2α makes it a more reliable analyte for quantifying COX-derived PGF2α biosynthesis in plasma, urine, and tissue samples [3].

Biomarker analysis Pharmacokinetics Metabolic stability

Biomarker Specificity: 9-Fold Increase in Plasma During Experimental Hepatotoxicity

In a rat model of CCl₄-induced acute hepatotoxicity, plasma levels of 15-keto-dihydro-PGF2α (a COX-catalyzed oxidation product of arachidonic acid) increased significantly by 9-fold at 4 hours post-administration compared to baseline [1]. This 9-fold elevation was specifically attributed to COX-dependent inflammatory response, whereas the oxidative injury index (8-iso-PGF2α) showed a 17-fold increase in plasma and 53-fold in urine, demonstrating differential pathway activation [1]. At 6 hours, 15-keto-dihydro-PGF2α remained elevated at 5-fold above baseline [1].

Inflammation Oxidative stress Hepatotoxicity

Cardiovascular Prognostic Value: Elevated Arterial 15-keto-PGF2α Predicts 5-Year Mortality in HFpEF

In a 5-year longitudinal study of 90 patients with heart failure with preserved ejection fraction (HFpEF), elevated arterial levels of 15-keto-PGF2α were significantly associated with 5-year mortality [1]. Volcano plot analysis identified arterial 15-keto-PGF2α as a key oxylipin significantly differing between survivors and deceased groups, and ROC curve analysis established an optimal cut-point for risk stratification. Patients with arterial 15-keto-PGF2α above this threshold exhibited significantly increased 5-year mortality on Kaplan-Meier analysis [1]. In contrast, no such association was reported for other oxylipins or for venous 15-keto-PGF2α levels, highlighting the compound's unique site-specific prognostic utility.

Heart failure Prognostic biomarker Cardiovascular research

Immunoassay Cross-Reactivity: Distinct Antibody Epitope Profile Enables Differential Metabolite Quantification

Antibodies raised against 15-keto-PGF2α exhibit equal immunodominance for the C15-keto group and the 13,14-double bond of the homologous metabolite [1]. In contrast, antibodies directed toward 13,14-dihydro-15-keto-PGF2α show primary immunodominance for the C15-keto group, with lesser recognition of the reduced 13,14-double bond [1]. This differential epitope recognition enables parallel use of both antisera to identify and quantify either metabolite in biological samples, a capability not achievable with a single antibody system [1].

Immunoassay development Metabolite quantification Analytical chemistry

15-keto-PGF2α (CAS 35850-13-6): Validated Research Applications Based on Quantitative Evidence


FP Receptor Negative Control in Pharmacological Binding and Functional Assays

Based on the 100-fold reduction in FP receptor binding affinity compared to PGF2α [1] and the 10-fold reduction in IOP-lowering potency [2], 15-keto-PGF2α is scientifically justified as a negative control or metabolite comparator in FP receptor pharmacology studies. Its residual, quantifiable activity allows researchers to distinguish between FP receptor-mediated effects and potential off-target or non-receptor-mediated effects. Procurement of high-purity 15-keto-PGF2α is essential for competitive binding assays, calcium flux assays, and in vivo functional studies where receptor specificity must be rigorously validated.

Plasma and Urinary Biomarker for COX-Mediated Inflammation in Preclinical Models

The 9-fold plasma elevation of 15-keto-dihydro-PGF2α in experimental hepatotoxicity [3] validates its use as a specific, quantifiable biomarker for COX-derived inflammatory responses. This compound enables researchers to differentiate COX-mediated inflammation from oxidative injury (measured via 8-iso-PGF2α) in toxicology studies, ischemia-reperfusion models, and metabolic disease research. Its enhanced metabolic stability relative to PGF2α [4] makes it a more reliable analyte for longitudinal sampling and systemic profiling.

LC-MS/MS Metabolite Standard for Targeted Oxylipin Profiling in Cardiovascular Biomarker Discovery

The identification of arterial 15-keto-PGF2α as a significant predictor of 5-year mortality in HFpEF patients [5] establishes this compound as a high-priority analyte for cardiovascular biomarker panels. Researchers developing targeted LC-MS/MS methods for oxylipin profiling require authenticated 15-keto-PGF2α reference standards to ensure accurate quantification, establish linearity ranges, and validate assay reproducibility in clinical cohort studies. Its differential prognostic value in arterial versus venous samples underscores the need for site-specific sampling protocols.

Differential Immunoassay Development and Cross-Reactivity Validation

The distinct immunodominance profile of 15-keto-PGF2α antibodies—where both the C15-keto group and 13,14-double bond are equally recognized—contrasts with antibodies to 13,14-dihydro-15-keto-PGF2α [6]. This evidence supports the use of 15-keto-PGF2α as an essential reference standard in immunoassay development, particularly for ELISA or RIA kits designed to specifically quantify PGF2α metabolites without cross-reactivity from parent compounds or downstream metabolites. Procurement of well-characterized 15-keto-PGF2α is critical for antibody validation, standard curve generation, and inter-assay consistency testing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 15-keto-PGF2alpha

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.